3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound with the linear formula C10H15O1N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of oxadiazoles, the class of compounds to which this molecule belongs, often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecule consists of a five-membered heterocyclic ring system with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Therapeutic Potential and Biological Activities
1,2,4-Oxadiazoles, including compounds like 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, have been identified for their broad therapeutic potential. They are known to exhibit a wide range of biological activities such as anticancer, antifungal, antibacterial, and anti-inflammatory effects. The structural feature of the 1,2,4-oxadiazole ring enables effective binding with different enzymes and receptors through multiple weak interactions, contributing to its therapeutic versatility (Verma et al., 2019).
Chemical Inhibitors and Metabolic Significance
In the context of metabolism, derivatives of 1,2,4-oxadiazole have been studied as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. This research is critical for understanding drug-drug interactions and for the development of safer pharmaceutical agents. The selectivity of these inhibitors is essential for determining the involvement of specific CYP isoforms in drug metabolism, highlighting the importance of structural specificity in the design of metabolic studies (Khojasteh et al., 2011).
Synthetic Approaches and Pharmacological Research
The synthesis and pharmacological evaluation of 1,2,4-oxadiazole derivatives, including those with cyclopropyl groups, have been a focus of recent research. These studies aim to explore the compound's interactions with biomacromolecules, enhancing pharmacological activity through hydrogen bond formations. The significance of these derivatives in organic synthesis, medicinal chemistry, and pharmacology underscores their potential as biologically active units in drug development (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXQKRMSRZJIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.